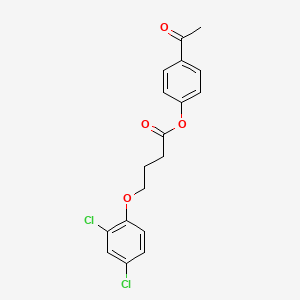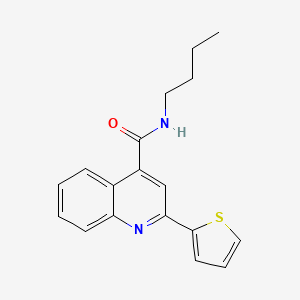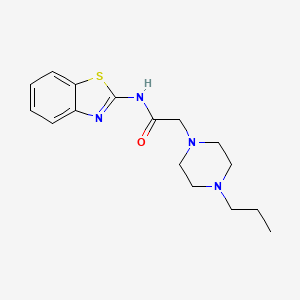![molecular formula C13H10ClN5S B4670536 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4670536.png)
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine
説明
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine, commonly known as CPTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPTP is a pyridine-based compound that contains a tetrazole ring and a thioether linkage. This compound has been studied extensively for its ability to target various biological pathways and has shown promising results in preclinical studies.
作用機序
The mechanism of action of CPTP is complex and involves the modulation of various biological pathways. CPTP has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This pathway is often dysregulated in cancer, and CPTP has been shown to induce apoptosis in cancer cells by inhibiting this pathway. CPTP also inhibits the NF-κB pathway, which is involved in inflammation. By inhibiting this pathway, CPTP has been shown to reduce inflammation in various disease models.
Biochemical and Physiological Effects:
CPTP has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, CPTP has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, CPTP has been shown to reduce cytokine production and inhibit the migration of immune cells. CPTP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using CPTP in lab experiments is its specificity for certain biological pathways. CPTP has been shown to selectively inhibit the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in various diseases. Another advantage is its ease of synthesis and availability. However, one limitation of using CPTP in lab experiments is its potential toxicity. CPTP has not been extensively studied for its toxicity, and caution should be taken when using this compound in experiments.
将来の方向性
There are several future directions for research on CPTP. One area of research is the optimization of the synthesis method to obtain higher yields and purity. Another area of research is the development of analogs of CPTP with improved potency and selectivity. CPTP has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in various diseases.
In conclusion, CPTP is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of CPTP is a multi-step process that has been optimized for high yields and purity. CPTP has been shown to selectively inhibit certain biological pathways and has various biochemical and physiological effects. Although caution should be taken when using CPTP in lab experiments, it has potential as a therapeutic agent in various diseases. Future research on CPTP should focus on optimizing the synthesis method, developing analogs with improved potency and selectivity, and determining its potential as a therapeutic agent in clinical trials.
科学的研究の応用
CPTP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, CPTP has been shown to inhibit tumor growth by targeting the PI3K/Akt/mTOR pathway. Inflammation is a major contributor to many diseases, and CPTP has been shown to have anti-inflammatory properties by inhibiting the NF-κB pathway. CPTP has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5S/c14-10-4-6-11(7-5-10)19-12(16-17-18-19)9-20-13-3-1-2-8-15-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHBPEZFCWXFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4670456.png)

![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4670462.png)
![1-[2-(2-isopropylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4670469.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4670480.png)
![4-methoxy-N-(1-methylbutyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4670481.png)
![ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4670492.png)

![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4670528.png)
![N~1~-(2,6-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4670543.png)
![3-(3-fluorophenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4670548.png)

![2-allyl-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4670552.png)
